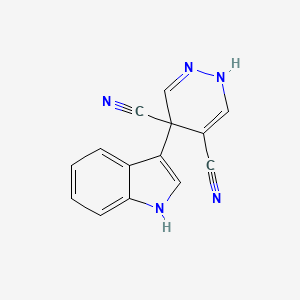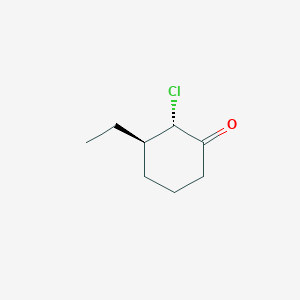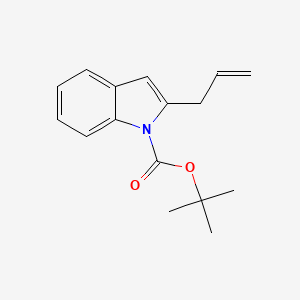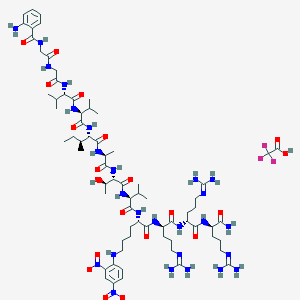![molecular formula C12H7N5O8 B12627019 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid CAS No. 920502-90-5](/img/structure/B12627019.png)
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is a complex organic compound that features both a pyridine and a benzoic acid moiety. The presence of three nitro groups on the pyridine ring makes this compound highly electron-deficient, which can influence its reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid typically involves the nitration of pyridine derivatives followed by coupling with aminobenzoic acid. One common method starts with the nitration of 3-aminopyridine to introduce nitro groups at the 2, 4, and 6 positions. This is followed by a coupling reaction with 4-aminobenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds or cleavage products.
Reduction: Formation of 4-[(2,4,6-triaminopyridin-3-yl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is not fully understood but is believed to involve interactions with cellular targets due to its electron-deficient nature. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoic acid
- 4-[(2,4,6-Trichloropyridin-3-yl)amino]benzoic acid
- 4-[(2,4,6-Trimethylpyridin-3-yl)amino]benzoic acid
Uniqueness
4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid is unique due to the presence of three nitro groups on the pyridine ring, which significantly affects its electronic properties and reactivity
Propiedades
Número CAS |
920502-90-5 |
|---|---|
Fórmula molecular |
C12H7N5O8 |
Peso molecular |
349.21 g/mol |
Nombre IUPAC |
4-[(2,4,6-trinitropyridin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H7N5O8/c18-12(19)6-1-3-7(4-2-6)13-10-8(15(20)21)5-9(16(22)23)14-11(10)17(24)25/h1-5,13H,(H,18,19) |
Clave InChI |
JNOHFLQVEHBAJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)



![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)




![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)


